2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic compound that features a benzodiazole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multi-step organic synthesisCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro compounds for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-Benzodiazol-1-yl)-2-phenylacetic acid hydrochloride: Shares the benzodiazole ring but differs in the acetic acid moiety.
Telmisartan: Contains a benzodiazole ring and is used as an antihypertensive agent.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Features multiple benzimidazole rings and is used in materials science.
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is unique due to its combination of benzodiazole, thiophene, and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets .
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a synthetic organic molecule that incorporates several pharmacologically relevant moieties, including benzodiazole and oxadiazole derivatives. These classes of compounds are known for their diverse biological activities, making them valuable in medicinal chemistry and drug discovery.
Structure and Properties
The molecular structure of the compound can be described as follows:
- Benzodiazole Ring : This heterocyclic structure contributes to the compound's ability to interact with biological targets.
- Oxadiazole Moiety : Known for its anticancer and antimicrobial properties, the oxadiazole structure enhances the compound's potential therapeutic applications.
- Thiophene Substituent : This component may improve the lipophilicity and biological activity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzodiazole derivatives. For instance, a review indicated that 1,2,4-oxadiazoles exhibit significant anticancer activity against various cancer cell lines, with IC50 values in the nanomolar range . The specific compound under consideration has been shown to inhibit cancer cell proliferation effectively.
Cell Line | IC50 (µM) |
---|---|
Human Colon Adenocarcinoma | 0.47 - 1.4 |
Human Gastric Carcinoma | 0.47 - 1.4 |
Human Lung Adenocarcinoma | 0.47 - 1.4 |
This data suggests that the compound could serve as a lead structure for further development into anticancer agents.
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Research on similar oxadiazole derivatives has shown promising results against both gram-positive and gram-negative bacteria. For instance, synthesized oxadiazole derivatives demonstrated better efficacy against gram-positive species . The presence of the thiophene group is believed to enhance membrane permeability, facilitating better uptake into bacterial cells.
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds with similar structures have been reported to possess additional pharmacological activities such as:
- Anti-inflammatory
- Anticonvulsant
- Antiviral
These activities suggest a broad therapeutic potential for the compound in various disease contexts.
Case Study 1: Anticancer Mechanisms
A study investigated the mechanism of action of oxadiazole derivatives in cancer cells. The findings indicated that these compounds induce apoptosis through the activation of caspases and modulation of cell cycle regulators . The specific compound's ability to trigger these pathways warrants further investigation.
Case Study 2: Antimicrobial Efficacy
In vitro tests on similar thiophene-containing compounds revealed significant activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents . The structural similarities with our compound suggest it may exhibit comparable efficacy.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c28-20(13-27-14-23-17-8-3-4-9-18(17)27)24-16-7-2-1-6-15(16)12-21-25-22(26-29-21)19-10-5-11-30-19/h1-11,14H,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVDXXPITPDCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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